molecular formula C14H13FN2OS B249883 2-(Ethylsulfanyl)-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

2-(Ethylsulfanyl)-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B249883
M. Wt: 276.33 g/mol
InChI Key: FKBHMIPYYQILMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfanyl)-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EFMC and belongs to the pyridinecarbonitrile family of compounds. EFMC has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EFMC is not fully understood. However, studies have shown that EFMC inhibits the activity of various enzymes and proteins that are involved in cancer cell growth and viral replication. EFMC has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. EFMC has also been shown to inhibit the activity of the viral protease, which is essential for the replication of viruses such as influenza and herpes simplex.
Biochemical and Physiological Effects:
EFMC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels (angiogenesis), and inhibit the migration and invasion of cancer cells. EFMC has also been found to induce the expression of various genes that are involved in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

EFMC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. EFMC is also stable under various conditions, making it suitable for long-term storage. However, EFMC has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research on EFMC include studying its effects on other types of cancer cells and viruses, investigating its potential use in combination with other drugs or therapies, and understanding its mechanism of action.

Synthesis Methods

The synthesis of EFMC involves a multistep process that includes the reaction of 4-fluorobenzaldehyde with ethylthioacetic acid, followed by the reaction of the resulting compound with 2-methyl-3-butyn-2-ol. The final step involves the reaction of the intermediate product with cyanoacetic acid in the presence of a base. The yield of EFMC obtained through this process is around 60%, and the purity of the compound is around 95%.

Scientific Research Applications

EFMC has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. EFMC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against the influenza virus and herpes simplex virus. EFMC has also shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Properties

Molecular Formula

C14H13FN2OS

Molecular Weight

276.33 g/mol

IUPAC Name

6-ethylsulfanyl-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C14H13FN2OS/c1-2-19-14-12(8-16)11(7-13(18)17-14)9-3-5-10(15)6-4-9/h3-6,11H,2,7H2,1H3,(H,17,18)

InChI Key

FKBHMIPYYQILMV-UHFFFAOYSA-N

SMILES

CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N

Canonical SMILES

CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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